REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:3]=1[CH:4]=[N:5]O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:3]=1[C:4]#[N:5])(=[O:17])[CH3:16]
|
Name
|
compound
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=NO)C=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
the title compound is crystallised out by addition of petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C(C#N)C=C(C=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |